1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl2FN2O and its molecular weight is 373.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) . NOD1 is a protein in humans that is encoded by the NOD1 gene. It is involved in the innate immune response to bacterial pathogens .
Mode of Action
This interaction could lead to changes in the immune response, potentially enhancing the body’s ability to fight off bacterial infections .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the immune response, given its target. NOD1 is involved in the activation of NF-kappa B, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the immune response. By modulating the activity of NOD1, this compound could potentially enhance the body’s ability to fight off bacterial infections .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FN2O/c20-15-5-1-14(17(21)9-15)11-24-18(8-4-13(10-23)19(24)25)12-2-6-16(22)7-3-12/h1-9H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHDOYBGURNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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